Thiocyanatoacetic acid pentyl ester

Description

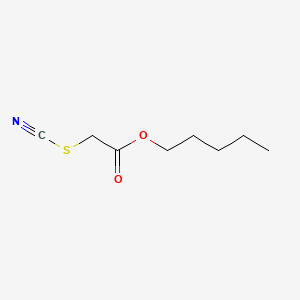

Thiocyanatoacetic acid pentyl ester is an organosulfur compound characterized by a thiocyanate (-SCN) group attached to an acetic acid backbone, esterified with a pentyl group. Its molecular formula is C₈H₁₃NO₂S, with a molecular weight of 187.26 g/mol.

Properties

CAS No. |

5439-31-6 |

|---|---|

Molecular Formula |

C8H13NO2S |

Molecular Weight |

187.26 g/mol |

IUPAC Name |

pentyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-4-5-11-8(10)6-12-7-9/h2-6H2,1H3 |

InChI Key |

USRQZOYSVUTGMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CSC#N |

Origin of Product |

United States |

Scientific Research Applications

Thiocyanatoacetic acid pentyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical assays to study enzyme activities.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Thiocyanatoacetic acid pentyl ester is similar to other esters of thiocyanatoacetic acid, such as methyl thiocyanatoacetate and ethyl thiocyanatoacetate. it is unique in its longer alkyl chain, which can influence its physical and chemical properties. The longer alkyl chain may enhance its solubility in organic solvents and affect its reactivity in chemical reactions.

Comparison with Similar Compounds

a) Acetic Acid Pentyl Ester (Ethyl Acetate Homologue)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Functional Groups : Acetate ester (-COO-) without sulfur.

- Applications : Used as an internal standard (ISTD) in gas chromatography-mass spectrometry (GC-MS) due to its predictable retention time and stability. In dry-cured ham analysis, it was selected for its chromatographic separation efficiency (rt ~9–14 min) and linear calibration range .

- Key Differences : Lacks the thiocyanate group, reducing its reactivity in sulfur-mediated reactions.

b) Ethyl Thioacetate (Thioester Analogue)

- Molecular Formula : C₄H₈OS

- Molecular Weight : 104.17 g/mol

- Functional Groups : Thioester (-S-CO-) instead of thiocyanate.

- Applications : Used in organic synthesis for thioacetylation reactions. Its safety data sheet highlights flammability and toxicity risks (e.g., skin/eye irritation) .

- Key Differences : The thioester group is less polar than thiocyanate, altering solubility and reactivity profiles.

c) Butanoic Acid Pentyl Ester

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Functional Groups : Butyrate ester.

- Applications: Less commonly reported in the evidence but structurally analogous to other short-chain esters used in flavor/fragrance industries. notes butanoic acid esters (e.g., butyl, pentyl) as volatile organic compounds (VOCs) in chromatography .

- Key Differences : Longer carbon chain increases hydrophobicity compared to thiocyanatoacetic acid derivatives.

Physicochemical and Analytical Properties

Chromatographic Behavior and Selection as Internal Standards

- Acetic acid pentyl ester and its analogues (e.g., butanoic acid esters) are prioritized in GC-MS due to their non-overlapping retention times and chemical stability. For example, in dry-cured ham VOC analysis, acetic acid pentyl ester was chosen over linalool or toluene-d8 for analytes requiring mid-range rt calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.